molecular formula C10H12N2O3 B8822007 Phenylglycylglycine CAS No. 6453-64-1

Phenylglycylglycine

Cat. No.: B8822007
CAS No.: 6453-64-1
M. Wt: 208.21 g/mol
InChI Key: LJXOMNKURQBXLP-SECBINFHSA-N
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Description

Phenylglycylglycine is a synthetic tripeptide derivative composed of phenylglycine and two glycine residues. Based on structural extrapolation, its theoretical molecular formula is likely C₁₀H₁₂N₂O₃, with a molecular weight of approximately 208 g/mol.

This compound is primarily utilized in peptide synthesis and biochemical research. Its phenyl group enhances hydrophobicity, making it valuable for studying membrane interactions or as a chiral intermediate in pharmaceutical development . Unlike simpler dipeptides like glycylglycine, which serve as buffers in enzymatic assays, this compound’s aromatic moiety expands its applicability in drug design and molecular recognition studies .

Properties

CAS No.

6453-64-1

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-[[(2R)-2-amino-2-phenylacetyl]amino]acetic acid

InChI

InChI=1S/C10H12N2O3/c11-9(7-4-2-1-3-5-7)10(15)12-6-8(13)14/h1-5,9H,6,11H2,(H,12,15)(H,13,14)/t9-/m1/s1

InChI Key

LJXOMNKURQBXLP-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares phenylglycylglycine with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Solubility Key Structural Features
This compound C₁₀H₁₂N₂O₃* ~208* N/A Organic solvents Phenyl group, two glycine residues
Glycylglycine C₄H₈N₂O₃ 132.12 556-50-3 Water, polar solvents Simplest dipeptide (Gly-Gly)
Valylglycylglycine C₈H₁₅N₃O₄ 217.22 21835-35-8 Organic solvents Branched valine side chain, tripeptide
N-Phenylacetylglycine C₁₀H₁₁NO₃ 193.20 500-98-1 Organic solvents N-acylated glycine with phenylacetyl group
Phenylpropionylglycine C₁₁H₁₃NO₃ 207.23 20989-69-9 Organic solvents Propionyl-linked phenyl group

*Theoretical values based on structural analogs .

Functional and Application Differences

  • Glycylglycine : Widely used as a buffering agent (pH 7.5–8.5) in biochemical assays due to its high water solubility and stability .
  • Valylglycylglycine : Employed in peptide synthesis to study conformational stability, leveraging its branched valine residue .
  • N-Phenylacetylglycine : A metabolite in phenylalanine catabolism; used as a biochemical intermediate in drug conjugation studies .
  • Phenylpropionylglycine : Identified as a biomarker in cancer research, with associations to metabolic dysregulation in oncology cohorts .
  • This compound : Distinguished by its aromatic phenyl group, enhancing its utility in hydrophobic drug delivery systems and chiral catalysis .

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